molecular formula C13H15BrO3 B1325853 Ethyl 5-(4-bromophenyl)-5-oxovalerate CAS No. 898792-67-1

Ethyl 5-(4-bromophenyl)-5-oxovalerate

Cat. No. B1325853
M. Wt: 299.16 g/mol
InChI Key: WZICQDGQRHVBLQ-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include the class of compounds it belongs to and its role or use in various applications.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process.



Molecular Structure Analysis

This involves analyzing the molecular structure of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanisms and the conditions under which the reactions occur.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, stability, reactivity, etc.


Scientific Research Applications

Specific Scientific Field

This compound is studied in the field of medical chemistry .

Application Summary

This compound is attractive to medical chemists as new antitumor agents due to their high inhibitory activity against the replication process of tumor cells .

Methods of Application

The compound was synthesized and the crystal structure of the resulting compound was established using SCXRD .

Results or Outcomes

The role of the halogen-π interaction on the formation of one-dimensional homochiral chains is revealed .

2. Ethyl 5-(4-Bromophenyl)-4-methyl-1H-pyrrole-2-carboxylate

Specific Scientific Field

This compound is studied in the field of organic chemistry .

Application Summary

This compound is used in the synthesis of pyrroles, which are prevalent electron-rich heteroaromatic architectures found in the structures of numerous materials, drugs, and natural products .

Methods of Application

The synthetic route is based on a double chlorination of the pyrrolidine substrate followed by the base induced formation of both an imine and a nitrile oxide functionality .

Results or Outcomes

A yellow oil was obtained that was further purified by silica column chromatography to furnish pyrrole as a colorless solid .

Safety And Hazards

This involves understanding the safety measures that need to be taken while handling the compound and the potential hazards associated with it.


Future Directions

This involves discussing potential future research directions or applications of the compound.


For a specific compound, these analyses would require access to scientific literature and databases, laboratory experiments, and computational modeling. Please consult with a chemist or a relevant expert for detailed analysis.


properties

IUPAC Name

ethyl 5-(4-bromophenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO3/c1-2-17-13(16)5-3-4-12(15)10-6-8-11(14)9-7-10/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZICQDGQRHVBLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645507
Record name Ethyl 5-(4-bromophenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(4-bromophenyl)-5-oxovalerate

CAS RN

898792-67-1
Record name Ethyl 5-(4-bromophenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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